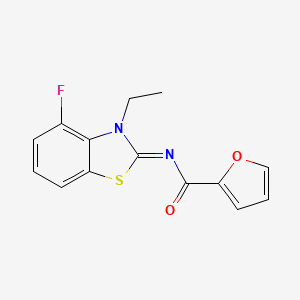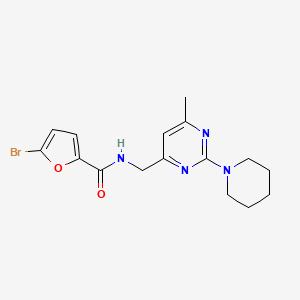
5-bromo-N-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)methyl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)methyl)furan-2-carboxamide is a chemical compound with the empirical formula C8H11BrN4 and a molecular weight of 243.10 g/mol . It belongs to the class of halogenated heterocycles and exhibits interesting properties that make it relevant for further study.
Synthesis Analysis
The synthesis of this compound involves several steps, including bromination, pyrimidine ring formation, and carboxamide functionalization. Detailed synthetic pathways and reaction conditions are documented in scientific literature . Researchers have explored various methods to access this compound efficiently.
Chemical Reactions Analysis
The compound may participate in various chemical reactions, including nucleophilic substitutions, cyclizations, and transformations involving the furan and pyrimidine moieties. Researchers have investigated its reactivity under different conditions, leading to the discovery of novel derivatives and potential applications .
Aplicaciones Científicas De Investigación
Antiprotozoal Activity
One area of research has focused on the synthesis and biological evaluation of compounds with structural similarities to "5-bromo-N-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)methyl)furan-2-carboxamide" for their antiprotozoal properties. Compounds with furan and pyrimidine moieties have demonstrated strong DNA affinities and significant in vitro activity against protozoal pathogens such as Trypanosoma brucei rhodesiense and Plasmodium falciparum. In vivo studies in mouse models have also shown promising results for the treatment of trypanosomiasis (Ismail et al., 2004).
Anti-Inflammatory and Analgesic Agents
Another line of investigation involves the synthesis of novel compounds derived from "5-bromo-N-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)methyl)furan-2-carboxamide" for potential anti-inflammatory and analgesic applications. These studies have led to the identification of compounds showing selective cyclooxygenase-2 (COX-2) inhibition, which is indicative of their potential as non-steroidal anti-inflammatory drugs (NSAIDs) with lesser gastrointestinal side effects (Abu‐Hashem et al., 2020).
Anticancer and Anti-5-Lipoxygenase Agents
Research has also been conducted on the synthesis of pyrazolopyrimidine derivatives as potential anticancer and anti-5-lipoxygenase agents. These compounds have been evaluated for their cytotoxic effects on cancer cell lines and their ability to inhibit 5-lipoxygenase, a key enzyme involved in the inflammatory process (Rahmouni et al., 2016).
Antimicrobial Activity
Further research includes the exploration of the antimicrobial properties of compounds bearing the furan and pyrimidine rings, demonstrating activity against various bacterial and fungal strains. This highlights their potential as novel antimicrobial agents, particularly against drug-resistant pathogens (Patel, 2020).
Neuroinflammation Imaging
Additionally, compounds structurally related to "5-bromo-N-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)methyl)furan-2-carboxamide" have been investigated as PET imaging agents targeting CSF1R for the non-invasive imaging of microglia and neuroinflammation, potentially applicable in the study of various neuropsychiatric disorders (Horti et al., 2019).
Mecanismo De Acción
Mode of Action
It’s mentioned that the compound might be involved in catalytic protodeboronation of pinacol boronic esters utilizing a radical approach . This process allows for formal anti-Markovnikov alkene hydromethylation , a valuable but unknown transformation .
Biochemical Pathways
The compound might be involved in the Suzuki–Miyaura coupling reaction , which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves oxidative addition with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Result of Action
It’s mentioned that the compound might be involved in a valuable but unknown transformation
Propiedades
IUPAC Name |
5-bromo-N-[(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN4O2/c1-11-9-12(10-18-15(22)13-5-6-14(17)23-13)20-16(19-11)21-7-3-2-4-8-21/h5-6,9H,2-4,7-8,10H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGTRWCAQHBKEON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCCC2)CNC(=O)C3=CC=C(O3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-5-((2,5-difluorobenzyl)sulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2964118.png)
![N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-diethoxybenzamide](/img/structure/B2964121.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamide](/img/structure/B2964122.png)
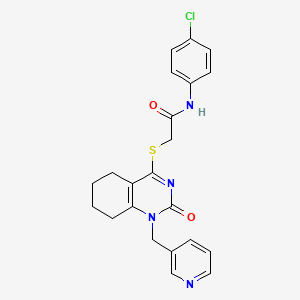
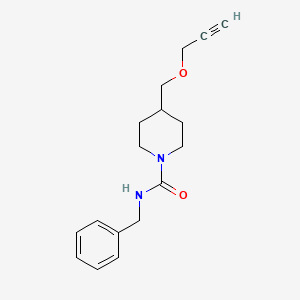
![4-bromo-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2964125.png)
![6-Benzyloxycarbonyl-1-(tert-butoxycarbonyl) amino-6-azaspiro[2.5]octane](/img/structure/B2964126.png)
![4-Hydrazinyl-7-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B2964127.png)
![3-(3,4-dimethylphenyl)-5-(4-fluorobenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2964128.png)

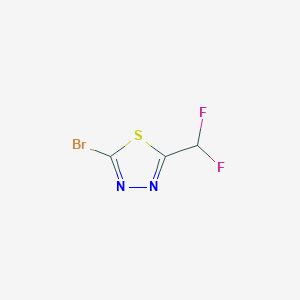
![methyl (2S)-4-{[(tert-butoxy)carbonyl]amino}-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoate](/img/structure/B2964133.png)
